Quinethazone-d5 is a deuterated derivative of Quinethazone, a thiazide diuretic commonly used in the treatment of hypertension and edema. The incorporation of deuterium atoms into the compound enhances its metabolic stability and can improve pharmacokinetic properties. Quinethazone-d5 is primarily utilized in scientific research, particularly in pharmacological studies and drug metabolism investigations.
Quinethazone-d5 is synthesized through chemical reactions that introduce deuterium into the Quinethazone molecule. The compound can be sourced from specialized chemical suppliers or synthesized in laboratories equipped for organic synthesis.
Quinethazone-d5 is classified as a thiazide diuretic and is part of a broader category of sulfonamide derivatives. It is used primarily in research settings to study drug interactions, metabolic pathways, and the effects of isotopic labeling on biological activity.
The synthesis of Quinethazone-d5 involves several key steps, typically starting from commercially available Quinethazone. The process generally includes:
The synthesis process may involve:
The molecular structure of Quinethazone-d5 retains the core thiazide structure with the addition of deuterium at specific positions. The general formula can be represented as:
Quinethazone-d5 can participate in various chemical reactions typical for thiazide diuretics, including:
Common reagents used in these reactions include:
Quinethazone-d5 functions similarly to its parent compound by inhibiting sodium reabsorption in the renal tubules, leading to increased excretion of sodium and water. This mechanism results in reduced blood volume and lowered blood pressure.
Quinethazone-d5 is primarily utilized in:
The use of Quinethazone-d5 in research enhances understanding of drug behavior and aids in developing more effective therapeutic agents with improved safety profiles.
Quinethazone-d5 (7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide) is a deuterated derivative of the thiazide-like diuretic quinethazone. Its molecular formula is C10H7D5ClN3O3S, with a molecular weight of 294.77 g/mol—5 atomic mass units heavier than the non-deuterated parent compound (289.74 g/mol) due to the replacement of five hydrogen atoms in the ethyl group (–CH2CH3) with deuterium (–CD2CD3). This isotopic substitution preserves the core pharmacophore, including the chlorinated quinazoline ring and sulfonamide group, which are critical for diuretic activity. The compound's structural integrity is confirmed via spectroscopic techniques, with its isomeric SMILES string represented as [2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl [2] [5] [7].
Table 1: Molecular Properties of Quinethazone-d5
Property | Value |
---|---|
IUPAC Name | 7-Chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
CAS Number | 1794737-41-9 |
Molecular Formula | C10H7D5ClN3O3S |
Molecular Weight | 294.77 g/mol |
Canonical SMILES | CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Isotopic Substitution Site | Ethyl group (–CD2CD3) |
Parent Compound (CAS) | 73-49-4 (Quinethazone) |
The development of deuterated thiazide diuretics emerged from efforts to enhance analytical precision in pharmacokinetic studies. Quinethazone, first synthesized in the 1960s as an oral diuretic and weak carbonic anhydrase inhibitor, was primarily used for hypertension management. Its deuterated analog, Quinethazone-d5, was engineered to serve as an internal standard in mass spectrometry, addressing limitations in quantifying the parent drug in complex biological matrices. The strategic deuteration at the ethyl group minimizes metabolic degradation via the kinetic isotope effect (KIE), where the strengthened C–D bond (compared to C–H) reduces susceptibility to cytochrome P450-mediated oxidation. This design principle aligns with broader trends in deuterated pharmaceuticals, exemplified by drugs like deutetrabenazine, which leverage isotopic substitution to prolong half-life and optimize therapeutic profiles [4] [7] [10].
Table 2: Evolution of Deuterated Diuretics
Milestone | Significance |
---|---|
Quinethazone (1960s) | Non-deuterated thiazide-like diuretic; used for hypertension and edema. |
Deuterated Standards (2000s) | Introduction of deuterated analogs (e.g., Quinethazone-d5) as internal standards for LC-MS/MS. |
Kinetic Isotope Effect | Exploitation of C–D bond stability to delay metabolism and improve tracer utility. |
Analytical Applications | Enabled precise quantification of diuretics in biological/environmental samples. |
Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), revolutionizes drug discovery by enabling precise tracking of molecular fate in vivo. Quinethazone-d5 exemplifies three critical applications:
Innovative techniques like Hydrogen Isotope Exchange (HIE) using iridium/ruthenium catalysts further streamline deuterium incorporation, expanding access to labeled pharmaceuticals [9].
Table 3: Key Applications of Isotopic Labeling in Drug Research
Application | Mechanism | Example with Quinethazone-d5 |
---|---|---|
Metabolic Studies | Isotopic distinction of drug vs. metabolites | Tracking quinethazone biotransformation in rat liver microsomes |
Quantitative LC-MS/MS | Mass shift for co-eluting internal standard | Correcting matrix effects in human plasma assays |
Environmental Analysis | Isotopic dilution mass spectrometry (IDMS) | Detecting diuretic residues in wastewater |
Isotope Effect Profiling | C–D bond stabilization to delay metabolism | 1.3-fold ↑ half-life vs. non-deuterated quinethazone |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: